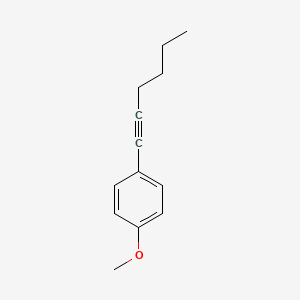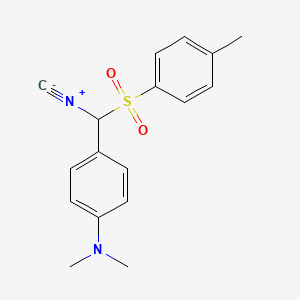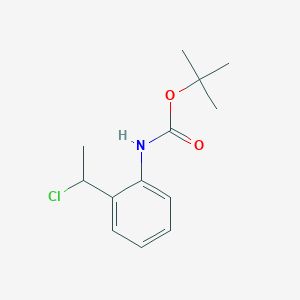![molecular formula C24H22ClNO4 B14122415 (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid CAS No. 1034025-63-2](/img/structure/B14122415.png)
(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of aromatic rings, ether linkages, and carboxylic acid groups, making it a subject of interest in both synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-chlorobenzyl alcohol and 2-methyl-5-(3-chlorobenzyl)phenol. These intermediates undergo a series of reactions, including etherification, acylation, and amidation, to form the final product. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to scale up the production process while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing new functional groups such as nitro or halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Aplicaciones Científicas De Investigación
(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)propionic Acid: Similar structure with a propionic acid group instead of an acetic acid group.
(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)butyric Acid: Similar structure with a butyric acid group.
Uniqueness
The uniqueness of (4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1034025-63-2 |
|---|---|
Fórmula molecular |
C24H22ClNO4 |
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
2-[4-[[5-[(3-chlorophenyl)methoxy]-2-methylbenzoyl]amino]-3-methylphenyl]acetic acid |
InChI |
InChI=1S/C24H22ClNO4/c1-15-6-8-20(30-14-18-4-3-5-19(25)11-18)13-21(15)24(29)26-22-9-7-17(10-16(22)2)12-23(27)28/h3-11,13H,12,14H2,1-2H3,(H,26,29)(H,27,28) |
Clave InChI |
IKSUABKMJZDCNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)C(=O)NC3=C(C=C(C=C3)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14122340.png)


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(1H-iMidazol-2-yl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B14122355.png)



![1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14122385.png)

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14122406.png)



